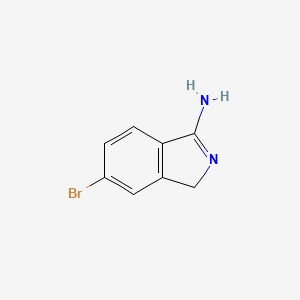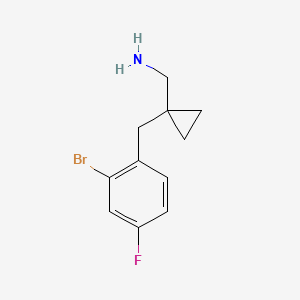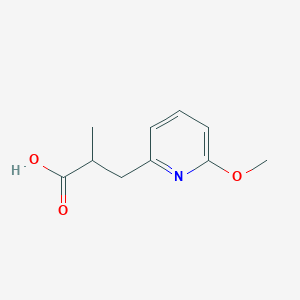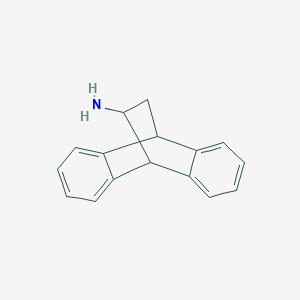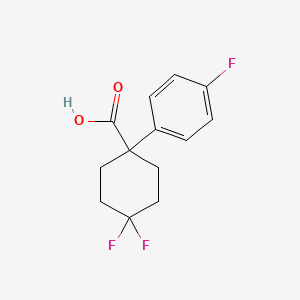
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of fluorine atoms on both the cyclohexane ring and the phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Fluorination of Cyclohexane: The initial step involves the selective fluorination of cyclohexane to introduce fluorine atoms at the 4,4-positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Phenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done through a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable catalyst like aluminum chloride (AlCl3).
Carboxylation: The final step is the carboxylation of the cyclohexane ring, which can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Its fluorinated structure can improve the pharmacokinetic properties of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in the body. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Molecular Targets and Pathways: The fluorinated structure allows the compound to form strong interactions with biological targets, such as proteins or nucleic acids. This can lead to the modulation of specific signaling pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the phenyl group.
4-Fluorophenylacetic acid: Contains the phenyl group but lacks the cyclohexane ring.
4,4-Difluorobutyric acid: Similar fluorinated structure but with a shorter carbon chain.
Uniqueness
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid is unique due to the combination of a fluorinated cyclohexane ring and a fluorinated phenyl group. This dual fluorination enhances its chemical stability, metabolic resistance, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H13F3O2 |
|---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
4,4-difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F3O2/c14-10-3-1-9(2-4-10)12(11(17)18)5-7-13(15,16)8-6-12/h1-4H,5-8H2,(H,17,18) |
InChI-Schlüssel |
NIMRIWKRNYLHMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(C2=CC=C(C=C2)F)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

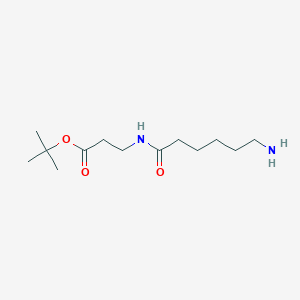
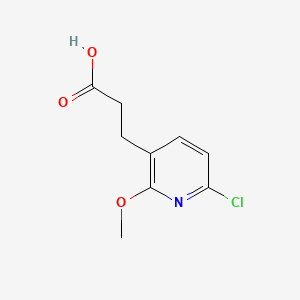
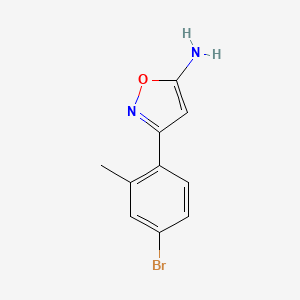
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)

